Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)
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Overview
Description
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) is a complex organic compound with the molecular formula C26H50O12P4 and a molecular weight of 678.57 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with four methylene groups, each linked to a phosphonate ester group. It is often used in various chemical applications due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) typically involves the condensation of diethyl phosphonate with benzene-1,2,4,5-tetrayltetrakis(methylene) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (>95%) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using analytical techniques like HPLC to ensure the desired product is formed . The final product is then isolated and purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate esters to phosphine oxides.
Substitution: The methylene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .
Scientific Research Applications
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) exerts its effects involves the chelation of metal ions. The phosphonate groups form strong bonds with metal ions, stabilizing them and preventing unwanted reactions . This chelation process is crucial in applications such as metal ion transport and storage, as well as in corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate): Similar structure but with fewer ethyl groups.
Hexaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate): Contains six ethyl groups instead of eight.
Uniqueness
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) is unique due to its high number of ethyl groups, which enhances its ability to form stable complexes with metal ions. This makes it particularly effective in applications requiring strong metal ion chelation .
Properties
IUPAC Name |
1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPIPICGDMOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O12P4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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